molecular formula C11H16O4 B14258323 2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) CAS No. 401793-74-6

2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane)

Cat. No.: B14258323
CAS No.: 401793-74-6
M. Wt: 212.24 g/mol
InChI Key: OTXQQCIKDXQBKO-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of propane-1,3-diol with formaldehyde under acidic conditions to form the dioxolane rings. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane rings into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: It is utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) exerts its effects involves the interaction of its dioxolane rings with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes and biochemical pathways. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar dioxolane structure but with different substituents.

    4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol): Another compound with a similar propane-1,3-diyl linker but different functional groups.

Uniqueness

2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is unique due to its specific dioxolane ring structure and the versatility it offers in synthetic applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

401793-74-6

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-methylidene-2-[3-(4-methylidene-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane

InChI

InChI=1S/C11H16O4/c1-8-6-12-10(14-8)4-3-5-11-13-7-9(2)15-11/h10-11H,1-7H2

InChI Key

OTXQQCIKDXQBKO-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(O1)CCCC2OCC(=C)O2

Origin of Product

United States

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